

Spectroscopic Characterization of 2,6-Difluoro-4-(methylsulfonyl)aniline: A Technical Guide

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Compound of Interest

Compound Name:	2,6-Difluoro-4-(methylsulfonyl)aniline
Cat. No.:	B1473572

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Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. **2,6-Difluoro-4-(methylsulfonyl)aniline**, a compound of interest in medicinal chemistry and organic synthesis, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization.^[1] This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, leveraging foundational principles and comparative data from related structures. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide for researchers, grounded in established spectroscopic theory and empirical evidence.

The structural hypothesis of **2,6-Difluoro-4-(methylsulfonyl)aniline**, with its electron-withdrawing difluoro and methylsulfonyl groups juxtaposed with an electron-donating aniline moiety, creates a compelling case study for the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will dissect the anticipated outcomes from each technique, offering insights into the causality behind experimental observations and establishing a framework for self-validating protocols.

Molecular Structure and Key Features

To contextualize the spectroscopic analysis, it is essential to first consider the molecular architecture of **2,6-Difluoro-4-(methylsulfonyl)aniline**.

Caption: Molecular structure of **2,6-Difluoro-4-(methylsulfonyl)aniline**.

The key structural features that will dominate the spectroscopic signatures are:

- An aromatic ring system.
- Two fluorine atoms ortho to the amine group.
- A primary amine (-NH₂) group.
- A methylsulfonyl (-SO₂CH₃) group para to the amine.

Each of these components will generate characteristic signals in the NMR, IR, and MS spectra, which we will explore in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2,6-Difluoro-4-(methylsulfonyl)aniline**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing information about the functional groups and connectivity within the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Difluoro-4-(methylsulfonyl)aniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

- Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ^1H NMR Data:

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic CH	7.5 - 7.8	Triplet (t)	2H	H-3, H-5
Amine NH ₂	4.0 - 5.0 (broad)	Singlet (s)	2H	-NH ₂
Methyl CH ₃	3.0 - 3.2	Singlet (s)	3H	-SO ₂ CH ₃

Interpretation:

- Aromatic Protons (H-3, H-5): The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The strong electron-withdrawing nature of the sulfonyl group will deshield these protons, shifting them downfield.
- Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on solvent and concentration and will likely appear as a broad singlet. In DMSO-d₆, this signal may be more defined.[\[2\]](#)
- Methyl Protons (-SO₂CH₃): The methyl group attached to the sulfonyl group will be a sharp singlet, shifted downfield due to the deshielding effect of the two oxygen atoms.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ^{13}C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ^{13}C NMR Data:

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)
C-1	130 - 135	Triplet (t)
C-2, C-6	150 - 155	Doublet of Doublets (dd)
C-3, C-5	115 - 120	Doublet (d)
C-4	140 - 145	Singlet (s)
-SO ₂ CH ₃	40 - 45	Singlet (s)

Interpretation:

- Fluorinated Carbons (C-2, C-6): These carbons will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield due to the high electronegativity of fluorine.
- Amine-bearing Carbon (C-1): This carbon's chemical shift will be influenced by both the amine and the adjacent fluorine atoms.
- Aromatic CH Carbons (C-3, C-5): These carbons will show smaller two-bond C-F coupling.
- Sulfonyl-bearing Carbon (C-4): This quaternary carbon will likely appear as a singlet with a lower intensity.
- Methyl Carbon (-SO₂CH₃): The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.^[3]

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique that directly observes fluorine atoms.^[4] The chemical shifts are spread over a wide range, making it an excellent tool for distinguishing between different fluorine environments.^{[5][6]}

Predicted ¹⁹F NMR Data:

Fluorine	Predicted Chemical Shift (δ , ppm, vs. CFCl_3)	Multiplicity
F-2, F-6	-110 to -130	Triplet (t)

Interpretation: The two equivalent fluorine atoms are expected to resonate as a triplet due to coupling with the adjacent aromatic protons (H-3 and H-5). The chemical shift will be in the typical range for aryl fluorides.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Caption: NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the mid-IR range (4000 - 400 cm^{-1}).

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric)
3100 - 3000	Weak	Aromatic C-H stretching
2950 - 2850	Weak	Aliphatic C-H stretching
1620 - 1580	Medium-Strong	Aromatic C=C stretching
1620 - 1550	Medium	N-H bending
1350 - 1300	Strong	SO ₂ asymmetric stretching
1160 - 1120	Strong	SO ₂ symmetric stretching
1200 - 1000	Strong	C-F stretching

Interpretation: The IR spectrum will be dominated by strong absorptions from the sulfonyl group's symmetric and asymmetric stretches.[10][11][12] The N-H stretches of the primary amine will appear as a doublet in the high-frequency region.[13] The aromatic C=C and C-H stretches will also be present, along with a strong C-F stretching band.[14][15]

Mass Spectrometry (MS)

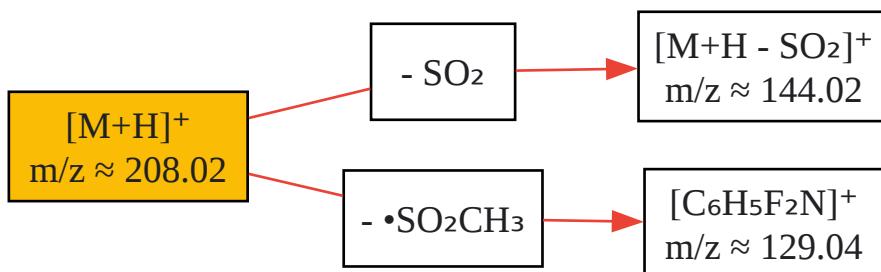
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

Experimental Protocol:

- Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
- Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements.
- Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural confirmation.

Predicted Mass Spectrometry Data:

- Molecular Ion ($M+H$)⁺: The expected m/z for the protonated molecule ($C_7H_8F_2NO_2S^+$) is approximately 208.02. High-resolution mass spectrometry would confirm the elemental composition.
- Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.[16][17][18] A common fragmentation is the loss of SO_2 (64 Da), which can occur through a rearrangement mechanism.[19][20] Another likely fragmentation is the cleavage of the C-S bond.

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Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **2,6-Difluoro-4-(methylsulfonyl)aniline**. By integrating the principles of NMR, IR, and MS, and drawing upon data from analogous structures, a detailed and self-consistent set of expected data has been generated. This guide should serve as a valuable resource for researchers working with this compound, enabling them to anticipate, interpret, and validate their experimental findings. The convergence of the predicted data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

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